

How to synthesize delta-valerobetaine for research purposes

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Compound of Interest

Compound Name: *delta-Valerobetaine*

Cat. No.: *B1254383*

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Synthesis of δ -Valerobetaine for Research Applications

Application Note

Introduction

Delta-valerobetaine (δ -valerobetaine), also known as N,N,N-trimethyl-5-aminovalerate, is a microbiome-derived metabolite that has garnered significant interest in metabolic research.[1][2] Studies have identified it as a diet-dependent obesogen, playing a role in the inhibition of mitochondrial fatty acid oxidation by reducing cellular carnitine levels.[1][3] Its presence is correlated with increased visceral adipose tissue mass in humans, making it a key molecule of interest for researchers in obesity, diabetes, and metabolic syndrome.[3][4] This document provides a detailed protocol for the chemical synthesis of δ -valerobetaine for research purposes, enabling investigators to produce this metabolite in-house for various experimental applications.

Overview of the Synthesis

The synthesis of δ -valerobetaine is achieved through a straightforward nucleophilic substitution reaction. The protocol involves the reaction of 5-bromovaleric acid with trimethylamine. In this reaction, the nitrogen atom of trimethylamine acts as a nucleophile, displacing the bromide ion from 5-bromovaleric acid to form the quaternary ammonium salt, δ -valerobetaine.

Experimental Protocol

Materials and Reagents

Reagent	Supplier	Catalog Number
5-Bromovaleric acid	Sigma-Aldrich	B80005
Trimethylamine (20% in EtOH)	Sigma-Aldrich	471454
Isopropanol	Fisher Scientific	A416-4
Acetonitrile	Fisher Scientific	A998-4

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Vacuum evaporator
- Filtration apparatus (e.g., Büchner funnel and flask)
- NMR spectrometer
- Mass spectrometer

Synthesis Procedure

A detailed method for the synthesis of δ -valerobetaine has been described in the literature.^[1]

- **Reaction Setup:** In a round-bottom flask, combine 1 molar equivalent of 5-bromovaleric acid with 1 molar equivalent of trimethylamine (20% solution in ethanol).
- **Reaction Conditions:** Stir the reaction mixture for 24 hours under vacuum at room temperature.
- **Work-up:**
 - A precipitate of trimethylamine HBr salt will form. Remove this salt by filtration.

- Evaporate the filtrate under vacuum to remove the solvent.
- Purification: Recrystallize the resulting solid from a mixture of cold isopropanol and acetonitrile to yield pure δ -valerobetaine.

Characterization Data

The identity and purity of the synthesized δ -valerobetaine can be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

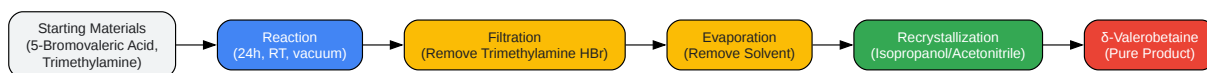
Technique	Expected Result
Mass Spectrometry (ESI+)	m/z 160.1332 [M+H] ⁺
MS2 fragments: 101.0597, 60.0809	
¹ H NMR	Spectrum consistent with the structure of δ -valerobetaine.

The provided mass spectrometry data is based on previously published synthesis.^[1]

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of δ -valerobetaine.

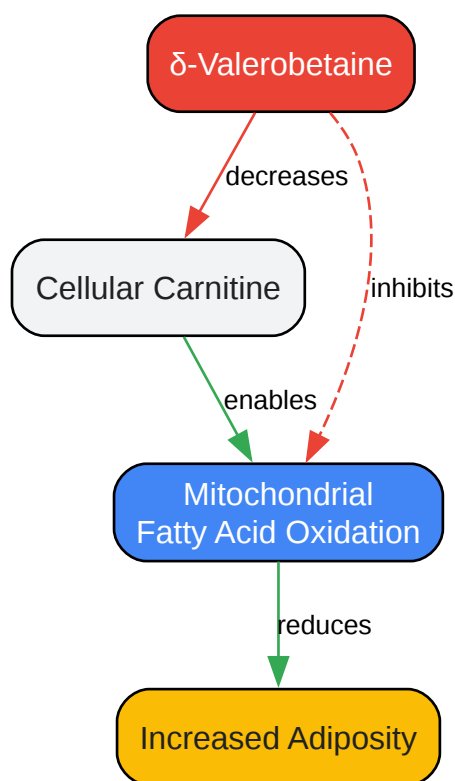


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Caption: Chemical synthesis workflow for **delta-valerobetaine**.

Biological Signaling Pathway

Delta-valerobetaine has been shown to impact mitochondrial function by inhibiting the carnitine shuttle, which is essential for fatty acid oxidation.



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Caption: Impact of **delta-valerobetaine** on fatty acid oxidation.

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References

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